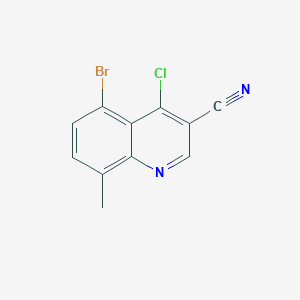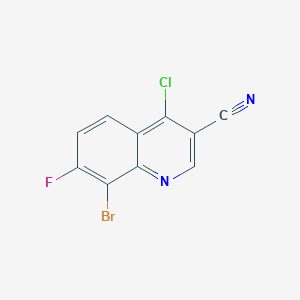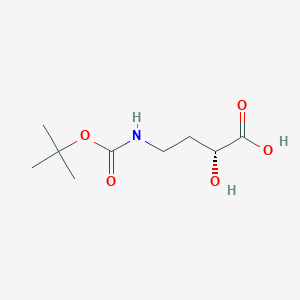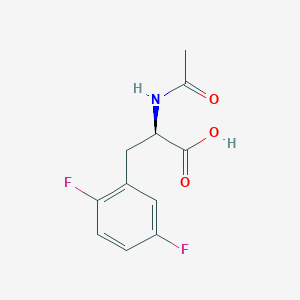![molecular formula C16H25N B1371036 [1-(4-Tert-butylphenyl)cyclopentyl]methanamine CAS No. 1096317-29-1](/img/structure/B1371036.png)
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine
Overview
Description
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C16H25N and a molecular weight of 231.38 g/mol . It is known for its unique structure, which includes a cyclopentyl ring attached to a methanamine group and a tert-butylphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tert-butylphenyl group: This step typically involves Friedel-Crafts alkylation reactions.
Introduction of the methanamine group: This can be done through reductive amination reactions, where an amine is introduced to the cyclopentyl ring.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Tert-butylphenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
[1-(4-Tert-butylphenyl)cyclopentyl]methanamine can be compared with other similar compounds, such as:
[1-(4-Methylphenyl)cyclopentyl]methanamine: This compound has a similar structure but with a methyl group instead of a tert-butyl group.
[1-(4-Ethylphenyl)cyclopentyl]methanamine: This compound has an ethyl group instead of a tert-butyl group.
[1-(4-Isopropylphenyl)cyclopentyl]methanamine: This compound has an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific tert-butyl group, which can influence its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
[1-(4-tert-butylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUQWFWHUAKETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


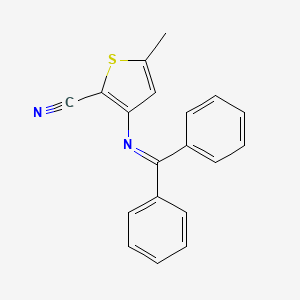
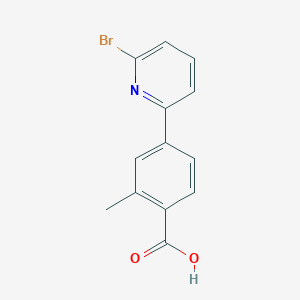
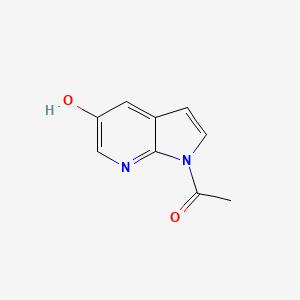
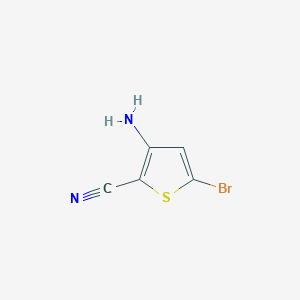
![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)

![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)
